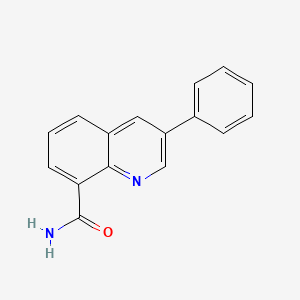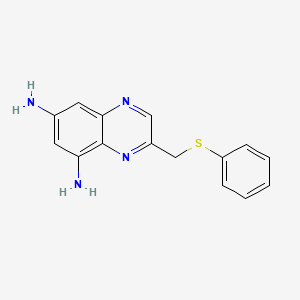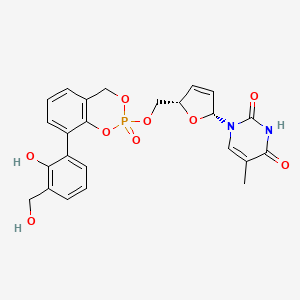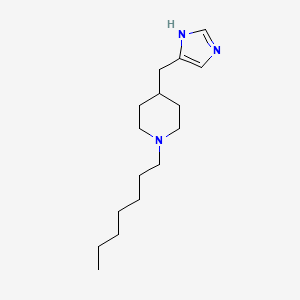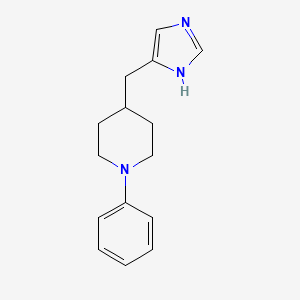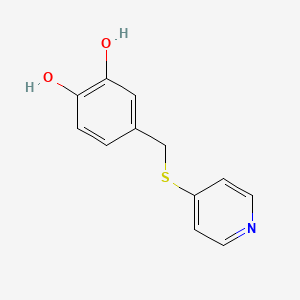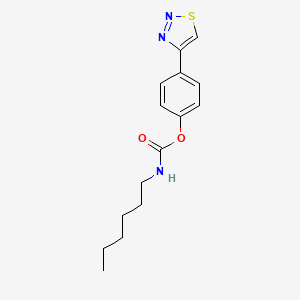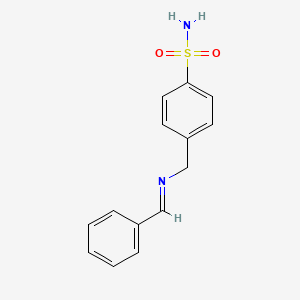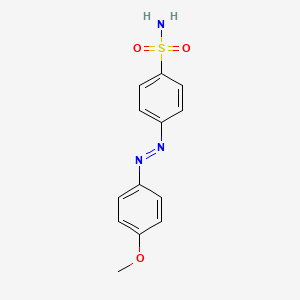
4-((4-Methoxyphenyl)diazenyl)benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-((4-methoxyphenyl)diazenyl)benzenesulfonamide is an organic compound that belongs to the class of azobenzenesulfonamides. It is characterized by the presence of a diazenyl group (-N=N-) linking a methoxyphenyl group and a benzenesulfonamide group. This compound is known for its vibrant color and is often used in dye chemistry due to its chromophoric properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-((4-methoxyphenyl)diazenyl)benzenesulfonamide typically involves the diazotization of 4-methoxyaniline followed by a coupling reaction with benzenesulfonamide. The process can be summarized as follows:
Diazotization: 4-methoxyaniline is treated with sodium nitrite (NaNO2) in the presence of hydrochloric acid (HCl) at low temperatures (0-5°C) to form the diazonium salt.
Coupling Reaction: The diazonium salt is then reacted with benzenesulfonamide in an alkaline medium (usually sodium hydroxide, NaOH) to form the desired azobenzenesulfonamide.
Industrial Production Methods
In an industrial setting, the synthesis of this compound follows similar steps but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to maintain precise control over temperature and reaction times.
Análisis De Reacciones Químicas
Types of Reactions
4-((4-methoxyphenyl)diazenyl)benzenesulfonamide undergoes various chemical reactions, including:
Reduction: The azo group (-N=N-) can be reduced to form the corresponding hydrazo compound.
Oxidation: The compound can be oxidized to form sulfonic acids or other oxidized derivatives.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Reduction: Common reducing agents include sodium dithionite (Na2S2O4) or hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C).
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.
Substitution: Electrophilic substitution reactions typically use reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.
Major Products
Reduction: The major product is the corresponding hydrazo compound.
Oxidation: The major products are sulfonic acids or other oxidized derivatives.
Substitution: The major products are substituted derivatives of the original compound, such as nitro or bromo derivatives.
Aplicaciones Científicas De Investigación
4-((4-methoxyphenyl)diazenyl)benzenesulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a dye and chromophore in various chemical reactions and studies.
Biology: Employed in the study of enzyme inhibition, particularly carbonic anhydrase inhibitors.
Medicine: Investigated for its potential antimicrobial and antitubercular properties.
Industry: Utilized in the production of dyes and pigments for textiles and other materials.
Mecanismo De Acción
The mechanism of action of 4-((4-methoxyphenyl)diazenyl)benzenesulfonamide involves its interaction with specific molecular targets. For example, as a carbonic anhydrase inhibitor, it binds to the active site of the enzyme, blocking its activity and thereby affecting various physiological processes . The compound’s diazenyl group plays a crucial role in its binding affinity and inhibitory activity.
Comparación Con Compuestos Similares
Similar Compounds
- 4-((4-methoxyphenyl)diazenyl)benzenesulfonic acid
- 4-((4-methoxyphenyl)diazenyl)benzenesulfonyl chloride
- 4-((4-methoxyphenyl)diazenyl)benzenesulfonamide derivatives
Uniqueness
This compound is unique due to its specific combination of a diazenyl group and a benzenesulfonamide group, which imparts distinct chemical and biological properties. Its ability to act as a carbonic anhydrase inhibitor and its vibrant color make it valuable in both scientific research and industrial applications.
Propiedades
Fórmula molecular |
C13H13N3O3S |
|---|---|
Peso molecular |
291.33 g/mol |
Nombre IUPAC |
4-[(4-methoxyphenyl)diazenyl]benzenesulfonamide |
InChI |
InChI=1S/C13H13N3O3S/c1-19-12-6-2-10(3-7-12)15-16-11-4-8-13(9-5-11)20(14,17)18/h2-9H,1H3,(H2,14,17,18) |
Clave InChI |
IPDZIIYOQAEWIC-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=C(C=C1)N=NC2=CC=C(C=C2)S(=O)(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






